molecular formula C8H6BrNO5 B3228576 2-Bromo-4-methoxy-5-nitrobenzoic acid CAS No. 126491-49-4

2-Bromo-4-methoxy-5-nitrobenzoic acid

Cat. No.: B3228576
CAS No.: 126491-49-4
M. Wt: 276.04 g/mol
InChI Key: PFJYYSPJSGTEKT-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzene derivative. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br₂/FeBr₃

    Methoxylation: CH₃OH/AlCl₃

    Nitration: HNO₃/H₂SO₄

    Reduction: SnCl₂/HCl

    Oxidation: KMnO₄

Major Products Formed

    Amino Derivatives: Formed by reduction of the nitro group.

    Hydroxyl Derivatives: Formed by oxidation of the methoxy group.

    Substituted Benzoic Acids: Formed by substitution of the bromine atom.

Scientific Research Applications

2-Bromo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Used in the synthesis of functional materials with specific properties.

    Environmental Chemistry: Employed in studies related to the degradation of pollutants and the development of new catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-nitrobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, potentially involving binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid

Uniqueness

2-Bromo-4-methoxy-5-nitrobenzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methoxy) groups allows for a diverse range of chemical transformations and interactions.

Properties

IUPAC Name

2-bromo-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJYYSPJSGTEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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